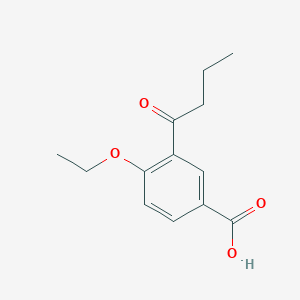![molecular formula C18H15N3O3 B13878298 phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylhydrazine with 2-chloropyrazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with phenyl isocyanate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between pyrazine derivatives and biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications.
Industry: This compound is used in the development of new materials and products.
Mécanisme D'action
The mechanism of action of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate can be compared with other similar compounds such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has shown potent activity against various bacterial strains and HIV.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Similar to the previous compound, it has demonstrated significant antimicrobial and antitubercular activities.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities and have shown promise in the treatment of various health conditions.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-10-6-5-9-14(16)15-11-20-17(12-19-15)21-18(22)24-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21,22) |
Clé InChI |
VWXONMXBGLQNHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CN=C(C=N2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
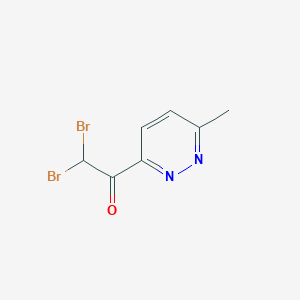



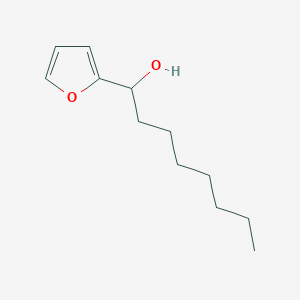
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
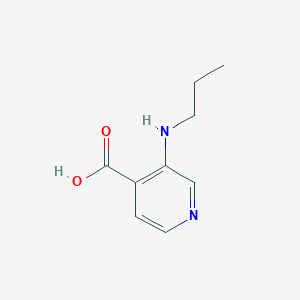
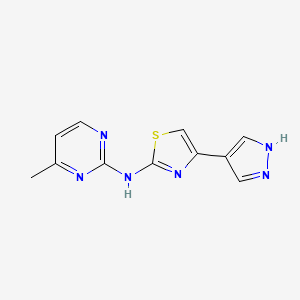

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
